cis-1,3-Dimethylcyclohexane

Conformational Analysis Stereochemistry Computational Chemistry

Procure cis-1,3-Dimethylcyclohexane (CAS 638-04-0) as a defined stereoisomer for applications where isomeric purity is critical. Unlike generic mixtures, this cis configuration uniquely adopts a strain-free diequatorial conformation, serving as a precise reference for computational modeling and combustion kinetics. It is essential for selective ring-opening catalyst development on Ir-based systems and benchmarking advanced separation materials like carbon molecular sieves for energy-efficient isomer purification. Ensure experimental reproducibility by ordering the specific isomer.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 638-04-0
Cat. No. B1347349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,3-Dimethylcyclohexane
CAS638-04-0
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)C
InChIInChI=1S/C8H16/c1-7-4-3-5-8(2)6-7/h7-8H,3-6H2,1-2H3/t7-,8+
InChIKeySGVUHPSBDNVHKL-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,3-Dimethylcyclohexane (CAS 638-04-0): Technical Baseline for Isomer-Specific Procurement


cis-1,3-Dimethylcyclohexane (CAS 638-04-0) is a C8H16 dialkyl-substituted cycloalkane stereoisomer [1]. It is characterized by a cyclohexane ring with two methyl groups at the 1 and 3 positions in a cis configuration, both on the same face of the ring . Key physical properties include a boiling point of 120.1 °C, a melting point of -75.6 °C, and a density of 0.772 g/cm³ at 20 °C [1].

Why Generic 'Dimethylcyclohexane' is an Unacceptable Specification for Research and Industrial Use


The term 'dimethylcyclohexane' encompasses multiple regioisomers (1,2-, 1,3-, 1,4-) and stereoisomers (cis/trans) with distinct conformational and chemical behaviors. These isomers cannot be freely interchanged without altering experimental outcomes. For example, cis-1,3-dimethylcyclohexane can adopt a diequatorial chair conformation with negligible steric strain, while its trans isomer is locked in a higher-energy conformation with one axial methyl group [1]. Furthermore, the ring-opening reaction pathways on iridium catalysts differ significantly between substituted and unsubstituted C-C bond cleavage, which is dependent on the specific isomer [2]. Substituting a generic mixture or an incorrect isomer introduces uncontrolled variables that compromise reaction selectivity and data reproducibility.

cis-1,3-Dimethylcyclohexane (CAS 638-04-0): Verifiable Performance Differentiation Data for Procurement Decisions


Conformational Stability and Energy: cis-1,3-Dimethylcyclohexane vs. trans Isomer

cis-1,3-Dimethylcyclohexane is thermodynamically more stable than its trans isomer due to its ability to adopt a diequatorial conformation with minimal steric strain. In contrast, the trans isomer is constrained to a conformation with one axial methyl group, incurring a higher energy penalty [1]. This difference is critical for applications where the most stable, lowest-energy conformer is required.

Conformational Analysis Stereochemistry Computational Chemistry

Adsorptive Separation Selectivity: cis Isomer Preferential Uptake

In separation processes, cis-1,3-dimethylcyclohexane exhibits a measurable preference for adsorption on engineered carbon molecular sieves compared to its trans isomer. This difference is exploited for high-efficiency isomer separation [1].

Separation Science Adsorption Carbon Molecular Sieves

Catalytic Ring-Opening Selectivity: Tunable Product Distribution via Ir-Catalyzed Pathways

The ring-opening reaction of 1,3-dimethylcyclohexane over Ir/SiO2 catalysts proceeds via a dicarbene mechanism, favoring the cleavage of unsubstituted C-C bonds to yield branched products. This pathway can be tuned by adding potassium to the catalyst, which shifts the selectivity toward unsubstituted C-C bond cleavage for unbranched products [1]. This demonstrates that the compound's behavior is highly dependent on the specific catalyst and conditions, a key differentiator from other isomers.

Catalysis Ring-Opening Fuel Upgrading

Validated Application Scenarios for cis-1,3-Dimethylcyclohexane (CAS 638-04-0) Based on Quantitative Evidence


Use as a Defined Substrate in Selective Ring-Opening (SRO) Catalysis Studies for Fuel Upgrading

cis-1,3-Dimethylcyclohexane serves as a well-defined model compound to investigate selective ring-opening (SRO) reactions, a key process for improving the cetane number of diesel fuel by converting naphthenes to alkanes without reducing carbon number [1]. Its well-understood reaction pathways on Ir-based catalysts, including the tunable selectivity between branched and unbranched products via promoter addition (e.g., K), make it a critical reference compound for catalyst development and mechanistic studies in petrochemistry [1].

Adsorbent Material Development and Testing for Challenging Isomer Separations

The nearly identical boiling points of cis- and trans-1,3-dimethylcyclohexane make their separation by conventional distillation energy-intensive and inefficient [2]. This compound is therefore a high-value target for developing and benchmarking advanced separation materials, such as carbon molecular sieves or metal-organic frameworks (MOFs) [2]. The quantified selectivity of 14.87 achieved on a specific carbon adsorbent [2] provides a benchmark for evaluating new materials designed for energy-efficient isomer purification.

Reference Compound in Conformational Analysis and Computational Chemistry Studies

cis-1,3-Dimethylcyclohexane is a textbook example of a disubstituted cyclohexane that can achieve a completely strain-free diequatorial conformation, in contrast to its trans isomer which incurs a +1.8 kcal/mol penalty [3]. This well-defined energetic difference makes it a valuable reference standard for calibrating and validating computational methods (e.g., molecular mechanics, DFT) used to predict conformational energies and equilibria for cyclic molecules [4].

Model Compound in Low-Temperature Oxidation and Combustion Kinetics Research

As a representative alkyl-substituted cycloalkane, cis-1,3-dimethylcyclohexane is used as a model compound in quantum chemical studies of low-temperature oxidation mechanisms relevant to combustion and fuel chemistry [5]. Detailed potential energy surfaces and pressure-dependent rate constants for key reaction channels (e.g., H-transfer, cyclic ether formation) have been established, providing a fundamental kinetic framework for understanding the combustion behavior of more complex naphthenic fuels [5].

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